molecular formula C8H17NO B1265821 1-Isopropylpiperidin-4-ol CAS No. 5570-78-5

1-Isopropylpiperidin-4-ol

Cat. No. B1265821
CAS RN: 5570-78-5
M. Wt: 143.23 g/mol
InChI Key: UZRXHHMTKCJKTQ-UHFFFAOYSA-N
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Patent
US07745479B2

Procedure details

To a cold solution of 1-isopropylpiperidone (purchased at Chemie Brunschwig AG, 100 g, 1.0 eq.) in ethanol (500 mL) was added sodium borohydride (19.3 g, 0.7 eq.) in small portions. The reaction mixture was allowed to warm up to room temperature and was stirred overnight. After concentrating the mixture in vacuo, ice water (1 kg), sodium hydroxide aqueous solution (28% in mass, 0.5 L) and dichloromethane (1 L) were added. The mixture was stirred vigorously for 4 h and the aqueous layer was extracted with dichloromethane. Combined organic layers were washed with brine, dried over sodium sulfate, filtered and purified by fractionated vacuum distillation (20 mbar). One fraction (boiling point 95° C. at 20 mBar) was isolated to yield 61.3 g (60%) of the desired product as colorless oil. MS (m/e): 144.5 (MH+, 100%).
Name
1-isopropylpiperidone
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=O)([CH3:3])[CH3:2].[BH4-].[Na+].C([OH:15])C>>[CH:1]([N:4]1[CH2:9][CH2:8][CH:7]([OH:15])[CH2:6][CH2:5]1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
1-isopropylpiperidone
Quantity
100 g
Type
reactant
Smiles
C(C)(C)N1C(CCCC1)=O
Name
Quantity
19.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the mixture in vacuo, ice water (1 kg), sodium hydroxide aqueous solution (28% in mass, 0.5 L) and dichloromethane (1 L)
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
Combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
purified by fractionated vacuum distillation (20 mbar)
CUSTOM
Type
CUSTOM
Details
One fraction (boiling point 95° C. at 20 mBar) was isolated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 61.3 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.